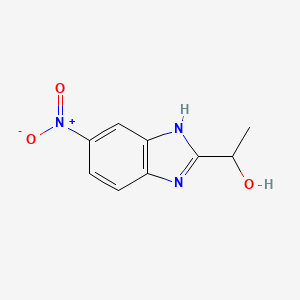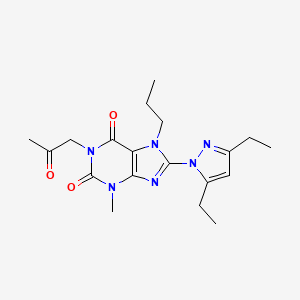
Ethyl 6-chloro-4-(3,5-difluoroanilino)-3-quinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has the nitrogen atom at position 1 and the carbonyl group at position 3. The compound also has a chloro group at position 6 and a difluoroanilino group at position 4 .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as trifluoromethylpyridines are synthesized using various methods including chlorine/fluorine exchange and cyclocondensation reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The quinoline core provides a planar, aromatic system, while the chloro, ethyl, and difluoroanilino substituents add steric bulk and electronic effects .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For instance, similar compounds like pinacol boronic esters can undergo protodeboronation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the chloro and difluoroanilino groups could potentially increase the compound’s reactivity .Scientific Research Applications
Synthesis and Intermediates
Ethyl 6,7-Difluoro-4-hydroxy-2-[(methoxymethyl)thio]quinoline-3-carboxylate is a key intermediate in the synthesis of prulifloxacin. It is synthesized through a series of reactions starting from 3,4-difluoroaniline, showcasing the compound's significance in creating intermediates for pharmaceutical applications (Cheng Chun, 2004). Similar research by Zhang Wei (2006) on the synthesis of another key intermediate of prulifloxacin from 3,4-difluoroaniline further highlights the importance of these chemical processes in drug development (Zhang Wei, 2006).
Photovoltaic Applications
The photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, such as the synthesis and applications in organic–inorganic photodiode fabrication, have been explored. These studies demonstrate the compound's utility in improving diode parameters and its potential use in photodiodes, indicating its relevance in the field of renewable energy technologies (H. Zeyada, M. El-Nahass, M. M. El-Shabaan, 2016).
Regioselective Reactions
Research on regioselective SNAr reactions of poly-halo-quinoline-3-carboxylates, such as ethyl 4-chloro-2-cyclopropyl-6,7-difluoro-quinoline-3-carboxylate, with various nucleophiles demonstrates the compound's versatility in chemical synthesis. These reactions allow for the creation of a variety of substituted quinoline derivatives, showcasing the potential for generating diverse molecular architectures for further application in chemical research (Shikui Zhao, Weicheng Zhou, 2010).
Antituberculosis Agents
The synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives as anti-Mycobacterium tuberculosis agents highlights the application of quinoline derivatives in combating bacterial infections. This research underscores the potential of such compounds in developing new treatments for tuberculosis, a critical global health issue (A. Jaso, B. Zarranz, I. Aldana, A. Monge, 2005).
Corrosion Inhibition
A theoretical study on the inhibition efficiencies of quinoxalines, including derivatives of the compound , as corrosion inhibitors of copper in nitric acid, illustrates the practical applications of these compounds in industrial settings. By preventing corrosion, such compounds can significantly extend the life and improve the reliability of metal structures and components (A. Zarrouk et al., 2014).
Mechanism of Action
Mode of Action
It is hypothesized that the compound may interact with its targets, leading to changes in cellular processes . .
Biochemical Pathways
The biochemical pathways affected by Ethyl 6-chloro-4-(3,5-difluoroanilino)-3-quinolinecarboxylate are currently unknown. The compound’s effects on these pathways and their downstream effects would depend on its specific targets
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the drug reaches its target sites in the body .
Result of Action
The molecular and cellular effects of Ethyl 6-chloro-4-(3,5-difluoroanilino)-3-quinolinecarboxylate’s action are currently unknown. These effects would be determined by the compound’s specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 6-chloro-4-(3,5-difluoroanilino)-3-quinolinecarboxylate. Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 6-chloro-4-(3,5-difluoroanilino)quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF2N2O2/c1-2-25-18(24)15-9-22-16-4-3-10(19)5-14(16)17(15)23-13-7-11(20)6-12(21)8-13/h3-9H,2H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRLBNKKQJLRRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC(=CC(=C3)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,7-trimethyl-8-(2-(2-morpholinoethoxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2892627.png)
![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2892629.png)
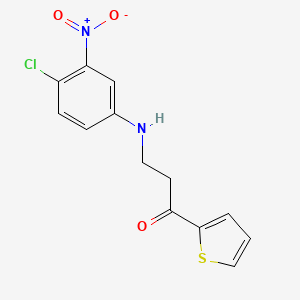
![5-Fluoro-2-[1-[(4-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2892633.png)
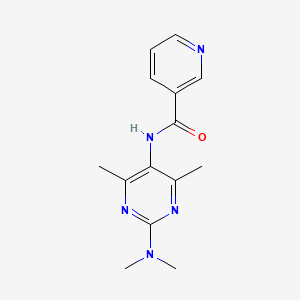
![N,1-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2892635.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2892638.png)

![2-[(2-Methoxybenzyl)amino]ethanol hydrochloride](/img/structure/B2892641.png)
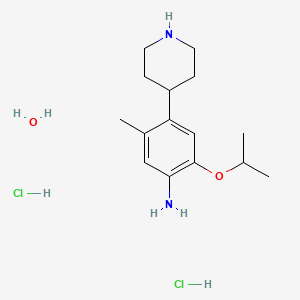
![N-(benzo[d]thiazol-2-yl)-N-benzyl-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2892644.png)
